3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(2,3-dimethylphenyl)thiourea
Description
This compound features a 1,3,5-triazine core substituted with two morpholine groups at the 4- and 6-positions. A thiourea linkage connects the triazine moiety to a 2,3-dimethylphenyl group.
Properties
IUPAC Name |
1-(2,3-dimethylphenyl)-3-[(4,6-dimorpholin-4-yl-1,3,5-triazin-2-yl)amino]thiourea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28N8O2S/c1-14-4-3-5-16(15(14)2)21-20(31)26-25-17-22-18(27-6-10-29-11-7-27)24-19(23-17)28-8-12-30-13-9-28/h3-5H,6-13H2,1-2H3,(H2,21,26,31)(H,22,23,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIOUANQBDKWAFS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=S)NNC2=NC(=NC(=N2)N3CCOCC3)N4CCOCC4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28N8O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(2,3-dimethylphenyl)thiourea is a thiourea derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Thioureas are known for their ability to form hydrogen bonds and their involvement in various biochemical pathways, making them valuable in drug design and synthesis.
- IUPAC Name : this compound
- Molecular Formula : C18H22N6O4S
- Molecular Weight : 386.47 g/mol
- LogP : 1.9 (indicating moderate lipophilicity)
- Polar Surface Area : 113 Ų
The biological activity of this compound can be attributed to its structural features that allow it to interact with various biological targets. The morpholine moiety enhances solubility and bioavailability, while the triazine ring is known for its role in modulating cellular signaling pathways.
Anticancer Activity
Recent studies have demonstrated that thiourea derivatives exhibit significant anticancer properties. For instance:
- In vitro Studies : Compounds similar to this compound have shown IC50 values ranging from 1.50 µM to 20 µM against various cancer cell lines including pancreatic and breast cancer cells .
- Mechanism : These compounds often target key pathways such as the PI3K/Akt signaling pathway, which is crucial for cell proliferation and survival .
Antimicrobial Activity
Thioureas have been reported to possess antimicrobial properties:
- Bacterial Inhibition : Studies indicate that derivatives can inhibit the growth of pathogenic bacteria. For example, certain thiourea derivatives demonstrated potent antibacterial activity against Gram-positive and Gram-negative bacteria .
Antioxidant Activity
The compound's antioxidant potential has been highlighted in various studies:
- DPPH Assay : Thiourea derivatives showed significant radical scavenging activity with IC50 values indicating strong reducing potential .
Structure-Activity Relationship (SAR)
The structure of this compound suggests that modifications on the morpholine and triazine rings can significantly affect biological activity. For example:
- Morpholine Substituents : Variations in the morpholine substituents can enhance or diminish anticancer efficacy.
Case Studies
Several case studies have been conducted to evaluate the efficacy of thiourea derivatives:
- Anticancer Efficacy in Xenograft Models : In vivo studies using xenograft models showed that certain thiourea derivatives significantly reduced tumor size compared to controls .
- Antimicrobial Testing : A series of thioureas were tested against various bacterial strains revealing a broad spectrum of antimicrobial activity .
Data Summary Table
| Biological Activity | IC50 Value (µM) | Target Pathway |
|---|---|---|
| Anticancer (Breast Cancer) | 14 | PI3K/Akt |
| Antibacterial (E. coli) | 15 | Cell wall synthesis |
| Antioxidant | 52 | Radical scavenging |
Comparison with Similar Compounds
Urea and Thiourea Derivatives
Example Compounds :
- 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-phenylurea (8)
- 1-[4-(4,6-Dimorpholin-4-yl-1,3,5-triazin-2-yl)phenyl]-3-thiophen-2-ylurea (17)
| Property | Target Thiourea Compound | Urea Derivative (8) | Thiourea Derivative (17) |
|---|---|---|---|
| Core Structure | Triazine + morpholine + thiourea | Triazine + morpholine + urea | Triazine + morpholine + urea |
| Substituent | 2,3-Dimethylphenyl | Phenyl | Thiophen-2-yl |
| Synthetic Yield | Not reported | 68% | 14% |
| Key Features | Enhanced lipophilicity (thiourea) | Higher yield, simpler synthesis | Lower yield, heteroaromatic substituent |
Key Differences :
- Thiourea vs.
Triazine-Based UV Stabilizers
Example Compounds :
- TINUVIN® 477 (Propanoic acid ester with triazine core)
- ADK STAB® LA-46 (Hydroxyphenyl-substituted triazine)
| Property | Target Thiourea Compound | TINUVIN® 477 | ADK STAB® LA-46 |
|---|---|---|---|
| Core Structure | Triazine + morpholine + thiourea | Triazine + hydroxy/ester groups | Triazine + hydroxyphenyl/alkoxy |
| Application | Potential medicinal use | UV stabilization (polymers) | UV stabilization (coatings) |
| Solubility | Moderate (polar morpholine groups) | Low (bulky ester groups) | Moderate (hydroxy/alkoxy balance) |
Key Differences :
- Functional Groups : Commercial UV stabilizers prioritize hydroxy/alkoxy substituents for UV absorption, whereas the target compound’s morpholine and thiourea groups suggest a focus on hydrogen bonding or receptor interaction .
- Industrial vs. Pharmaceutical Use : The target compound’s structure aligns with pharmacologically active agents (e.g., urea/thiourea derivatives in ), while TINUVIN/ADK compounds are optimized for material stability .
Halogenated and Carbamoyl Derivatives
Example Compounds :
- 3-[[4,6-Bis(trichloromethyl)-1,3,5-triazin-2-yl]amino]propanenitrile
- USP Iscotrizinol Related Compound C (tert-butylcarbamoyl substituents)
| Property | Target Thiourea Compound | Trichloromethyl Derivative | USP Iscotrizinol C |
|---|---|---|---|
| Core Structure | Triazine + morpholine + thiourea | Triazine + trichloromethyl + nitrile | Triazine + tert-butylcarbamoyl |
| Electron Effects | Electron-rich (morpholine) | Electron-deficient (Cl) | Electron-withdrawing (carbamoyl) |
| Reactivity | Moderate | High (Cl groups) | Low (stable carbamoyl) |
Key Differences :
- Electronic Properties : Trichloromethyl groups increase electrophilicity, making the compound reactive in radical reactions, whereas morpholine and carbamoyl groups stabilize the triazine core .
- Stability : The target compound’s morpholine groups may improve hydrolytic stability compared to trichloromethyl derivatives .
Q & A
Q. Q1. What are the established synthetic pathways for preparing 3-{[4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-yl]amino}-1-(2,3-dimethylphenyl)thiourea, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The compound is synthesized via nucleophilic substitution of thiourea derivatives with triazine intermediates. A common approach involves reacting 4,6-bis(morpholin-4-yl)-1,3,5-triazin-2-amine with isothiocyanate derivatives of 2,3-dimethylphenyl under reflux in polar aprotic solvents (e.g., 1,4-dioxane or THF). Potassium carbonate is often used to neutralize byproducts, and the reaction progress is monitored via TLC with toluene:acetone (8:2) as an eluent . Critical parameters include:
- Temperature control : Prolonged reflux (24–48 hours) ensures complete substitution.
- Stoichiometry : A 2:1 molar ratio of substituted aniline to triazine intermediate minimizes side products.
- Purification : Recrystallization from THF or ethanol improves purity.
Q. Q2. How are structural and purity analyses conducted for this compound, and what analytical techniques are prioritized?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : H and C NMR confirm the thiourea linkage and triazine substitution patterns. For example, the NH proton in the thiourea moiety appears as a broad singlet at δ 10–12 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Validates molecular weight and fragmentation patterns.
- HPLC-PDA : Assesses purity (>95% is typical for pharmacological studies).
- Elemental Analysis : Ensures stoichiometric consistency of C, H, N, and S.
Advanced Research Questions
Q. Q3. What mechanistic insights explain the variability in cyclization efficiency of thiourea intermediates to form triazine derivatives under acidic conditions?
Methodological Answer: Cyclization efficiency depends on:
- Steric hindrance : Bulky substituents (e.g., 2,3-dimethylphenyl) reduce reaction rates due to restricted conformational flexibility.
- Acid strength : Strong acids (e.g., HCl in ethanol) protonate the thiourea nitrogen, facilitating intramolecular cyclization. Data from analogous systems show yields drop from 89% to 36% when electron-withdrawing groups (e.g., 3,5-di-CF) are present, likely due to reduced nucleophilicity .
- Solvent polarity : Polar solvents stabilize transition states, enhancing cyclization rates.
Q. Q4. How do structural modifications (e.g., morpholine vs. pyrrolidine substituents) impact biological activity, and what methodologies validate these structure-activity relationships (SAR)?
Methodological Answer:
- Comparative synthesis : Replace morpholine with pyrrolidine or piperidine derivatives and evaluate bioactivity. For example, pyrrolidine-substituted analogs show enhanced kinase inhibition due to increased lipophilicity .
- In vitro assays : Use enzyme inhibition (e.g., EGFR or CDK assays) and cytotoxicity screens (e.g., MTT assays on cancer cell lines) to quantify activity.
- Computational modeling : Molecular docking (e.g., AutoDock Vina) identifies binding affinities to target proteins. Correlate steric/electronic parameters (Hammett constants, logP) with bioactivity data.
Q. Q5. What experimental design strategies address contradictions in reported biological activity data across studies?
Methodological Answer:
- Standardized protocols : Use identical cell lines (e.g., MCF-7 for breast cancer) and assay conditions (e.g., 72-hour incubation) to minimize variability .
- Dose-response curves : Generate IC values with ≥3 biological replicates.
- Control compounds : Include reference inhibitors (e.g., imatinib for kinase assays) to validate assay sensitivity.
- Data normalization : Express activity as a percentage of control (e.g., DMSO-treated cells) to account for batch effects.
Data Contradiction Analysis
Q. Q6. How should researchers resolve discrepancies in reported synthetic yields for triazine-thiourea derivatives?
Methodological Answer:
- Reaction monitoring : Use in-situ techniques like FT-IR or LC-MS to detect intermediates and side products .
- Parameter optimization : Systematically vary temperature, solvent, and catalyst loading (e.g., KCO vs. EtN).
- Statistical analysis : Apply factorial design (e.g., 2 designs) to identify critical factors. For example, a study showed that increasing KCO from 1 to 2 equivalents raised yields from 68% to 77% for methyl-substituted analogs .
Methodological Framework for Advanced Studies
Q. Q7. What advanced techniques characterize the compound’s interaction with biological targets, and how are binding dynamics quantified?
Methodological Answer:
- Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (k, k) to immobilized proteins.
- Isothermal Titration Calorimetry (ITC) : Quantifies binding enthalpy (ΔH) and stoichiometry.
- X-ray crystallography : Resolves 3D binding modes (e.g., hydrogen bonding with kinase active sites) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
